molecular formula C17H19N3OS B2838861 N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide CAS No. 1252438-44-0

N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide

Cat. No. B2838861
M. Wt: 313.42
InChI Key: XYHQLRIXFFFZBX-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, also known as DBeQ, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.

Mechanism Of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation and cancer progression. N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the phosphorylation of IκBα, a key regulator of the NF-κB pathway, leading to the inhibition of NF-κB activation and downstream gene expression.

Biochemical And Physiological Effects

N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the promotion of apoptosis in cancer cells, and the protection of neurons from oxidative stress. These effects are likely due to the inhibition of the NF-κB signaling pathway, which plays a key role in these processes.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide in lab experiments is its specificity for the NF-κB signaling pathway, which allows for targeted inhibition of this pathway without affecting other cellular processes. However, one limitation of using N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide is its relatively low potency compared to other NF-κB inhibitors, which may limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, including:
1. Further studies on the mechanisms of action of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide, including its effects on other signaling pathways and cellular processes.
2. Development of more potent analogs of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide for use in cancer and inflammatory disease therapy.
3. Studies on the potential use of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide in combination with other drugs or therapies for enhanced efficacy.
4. Investigation of the potential use of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide in the treatment of neurodegenerative diseases.
5. Studies on the pharmacokinetics and pharmacodynamics of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide to optimize dosing regimens and minimize potential side effects.
In conclusion, N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide is a promising small molecule inhibitor with potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanisms of action and optimize its use in clinical settings.

Synthesis Methods

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide involves several steps, starting with the reaction of 8-hydroxyquinoline with thionyl chloride to form 8-chloroquinoline. This is then reacted with potassium thioacetate to form 8-thioacetatequinoline, which is then reacted with 1-cyano-1,2-dimethylpropyl bromide to form the desired compound.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammatory diseases, and neurodegenerative diseases. In cancer research, N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the growth of cancer cells and promote apoptosis, making it a potential candidate for cancer therapy. In inflammatory diseases, N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, suggesting its potential use as an anti-inflammatory agent. In neurodegenerative diseases, N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide has been shown to have neuroprotective effects, suggesting its potential use in the treatment of conditions such as Alzheimer's disease.

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-quinolin-8-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3OS/c1-12(2)17(3,11-18)20-15(21)10-22-14-8-4-6-13-7-5-9-19-16(13)14/h4-9,12H,10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHQLRIXFFFZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(quinolin-8-ylsulfanyl)acetamide

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